Nor Cisapride Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Nor Cisapride, the primary metabolite of cisapride, is formed predominantly through the N-dealkylation process. This metabolic transformation is significantly mediated by cytochrome P450 enzymes, with CYP3A4 playing a crucial role. The kinetics of Nor Cisapride formation from cisapride exhibit Michaelis-Menten kinetics, indicating a complex enzymatic process involved in its synthesis (Desta et al., 2001).

科学的研究の応用

Pharmacodynamic and Pharmacokinetic Properties

Nor Cisapride Hydrochloride, chemically related to metoclopramide, is an orally administered prokinetic agent known to facilitate or restore motility throughout the gastrointestinal tract. It operates through a novel mechanism thought to involve the enhancement of acetylcholine release in the myenteric plexus. This specificity allows Cisapride to be devoid of central depressant or antidopaminergic effects, making its side effects, such as diarrhea or loose stools, infrequent and related to its primary pharmacological action. Cisapride has been evaluated for its efficacy in improving healing rates and symptoms in patients with reflux oesophagitis, alleviating symptoms in non-ulcer dyspepsia, and accelerating gastric emptying in gastroparesis, with diabetics potentially benefiting from its use. Limited data suggest its benefit in chronic constipation due to underlying motility disorders, although more trials are necessary to define its relative position in therapy precisely (McCallum et al., 1988; Wiseman & Faulds, 1994).

Drug Interactions

Cisapride, known for its prokinetic effects, has been subject to scrutiny due to cases of ventricular arrhythmias, leading to its restricted availability. It's crucial to understand the risk factors for Cisapride-associated arrhythmias to ensure its safe use. Pharmacokinetic interactions, primarily involving the inhibition of cytochrome P450 3A4—responsible for cisapride's elimination—can increase plasma concentrations of the drug, thereby raising the risk of arrhythmias. Consequently, the concomitant use of Cisapride with certain antibiotics, antifungal agents, and other medications known to inhibit this enzyme should be avoided. This emphasizes the need for clinicians to be vigilant in managing patients eligible for Cisapride, particularly concerning drug interactions that may potentiate its adverse effects (Michalets & Williams, 2000).

Safety And Hazards

将来の方向性

Cisapride, despite its withdrawal due to cardiac events, has been the subject of research for its potential in treating functional dyspepsia . This suggests that derivatives or metabolites like Nor Cisapride Hydrochloride could also have potential therapeutic applications, although more research is needed in this area.

特性

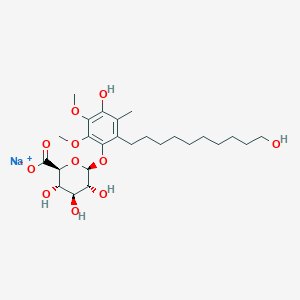

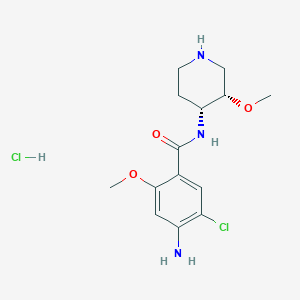

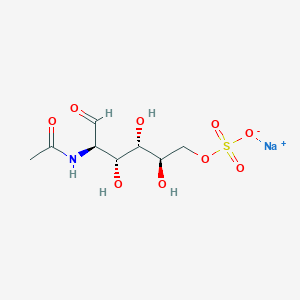

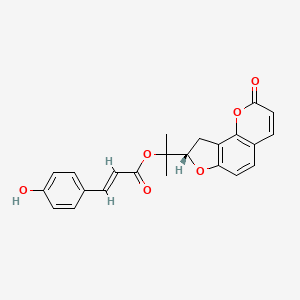

IUPAC Name |

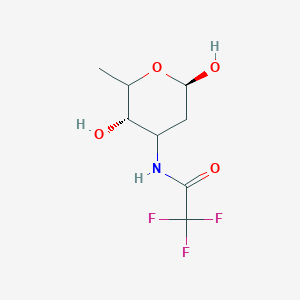

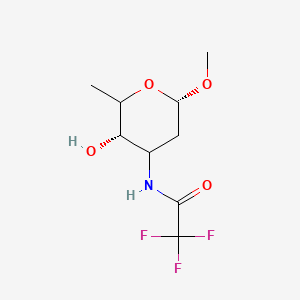

4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H/t11-,13+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDLDHRUBZVPDI-YLAFAASESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nor Cisapride Hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)